

Technical Guide: (S)-3-Chlorolactic Acid – Structure, Stereochemistry, and Synthesis

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Compound of Interest

Compound Name: 3-Chlorolactic acid, (S)-

CAS No.: 82079-44-5

Cat. No.: B1593478

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Part 1: Executive Technical Summary

(S)-3-Chlorolactic acid (CAS: 82079-44-5) is a high-value C3 chiral building block used extensively in the synthesis of pharmaceuticals, specifically for introducing chirality into beta-blockers, ferroelectric liquid crystals, and retroviral inhibitors.

Chemically defined as (2S)-3-chloro-2-hydroxypropanoic acid, it serves as a critical "chiral pool" synthon. Its primary industrial utility lies in its ability to undergo stereoselective ring closure to form (S)-glycidic acid or (S)-epichlorohydrin, moieties that are difficult to synthesize with high enantiomeric excess (ee) using traditional chemical oxidation methods.

Key Chemical Identifiers

Property	Specification
IUPAC Name	(2S)-3-chloro-2-hydroxypropanoic acid
Common Name	(S)-3-Chlorolactic acid; D-3-Chlorolactic acid
CAS Number	82079-44-5 (S-isomer); 1713-85-5 (Racemic)
Molecular Formula	C ₃ H ₅ ClO ₃
Molecular Weight	124.52 g/mol
Chirality	(S)-configuration (corresponds to D-isomer in Fischer projection)

Part 2: Stereochemical Anatomy & The "Priority Switch"

For researchers transitioning from lactic acid chemistry, (S)-3-chlorolactic acid presents a significant nomenclature hazard. Unlike lactic acid, where the (S)-configuration corresponds to the L-isomer, (S)-3-chlorolactic acid corresponds to the D-isomer.

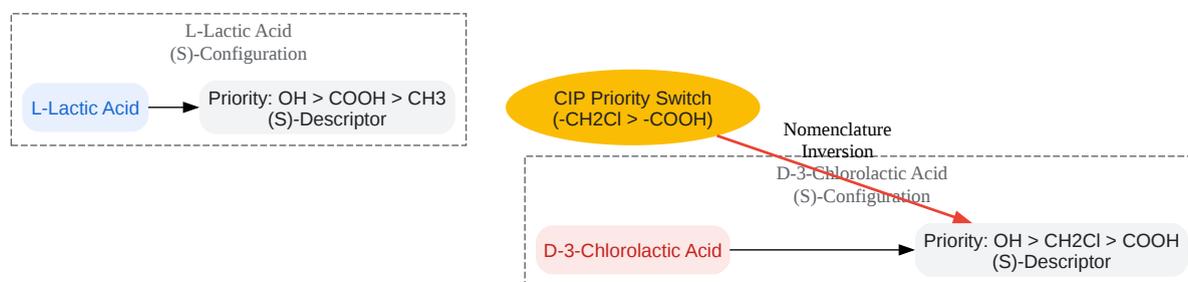
This inversion in nomenclature—despite identical spatial geometry of the carbon backbone—is due to the Cahn-Ingold-Prelog (CIP) priority rules.

The CIP Priority Switch Mechanism

In lactic acid, the methyl group (-CH₃) has lower priority than the carboxyl group (-COOH). In 3-chlorolactic acid, the chlorine substitution changes the priority of the C3 carbon.

- Hydroxyl Group (-OH): Priority 1 (Atomic # of O = 8).
- Chloromethyl Group (-CH₂Cl): Priority 2. (Cl atomic #17 > O atomic #8 in -COOH).
- Carboxyl Group (-COOH): Priority 3.
- Hydrogen (-H): Priority 4.

Because the $-\text{CH}_2\text{Cl}$ group outranks the $-\text{COOH}$ group, the priority sequence $1 \rightarrow 2 \rightarrow 3$ is reversed compared to lactic acid, flipping the descriptor from (R) to (S) for the same D-configuration.



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Caption: Visualization of the CIP priority shift. The high atomic weight of Chlorine elevates the C3 substituent to Priority 2, causing the D-isomer to be designated as (S), contrary to the L=(S) convention seen in non-halogenated lactic acid.

Part 3: Biocatalytic Synthesis Protocol

The most robust route to high-purity (S)-3-chlorolactic acid is the enzymatic kinetic resolution of racemic 2,3-dichloropropionic acid (2,3-DCP). This method avoids the use of toxic heavy metal catalysts and operates under mild aqueous conditions.

Methodology: Hydrolytic Dehalogenation

Enzyme: L-2-Halo acid dehalogenase (L-DEX), typically sourced from *Pseudomonas putida* or *Pseudomonas* sp. Mechanism: The enzyme selectively hydrolyzes the L-isomer of 2,3-DCP with inversion of configuration at the C2 center.[1]

- Substrate: (L)-2,3-Dichloropropionic acid.

- Reaction: Nucleophilic attack by water (enzyme-mediated).
- Product: (D)-3-Chlorolactic acid (which is the (S)-enantiomer).

Step-by-Step Experimental Workflow

1. Biocatalyst Preparation

- Culture: Cultivate *Pseudomonas putida* (strain 109 or recombinant equivalent) in nutrient broth containing 2-chloropropionate to induce dehalogenase activity.
- Harvest: Centrifuge cells at 8,000 x g for 15 mins. Wash twice with 50 mM potassium phosphate buffer (pH 7.5).
- Lysis: Suspend cells in buffer and disrupt via sonication (4°C). Remove debris by centrifugation.^[1] The supernatant serves as the crude enzyme extract.

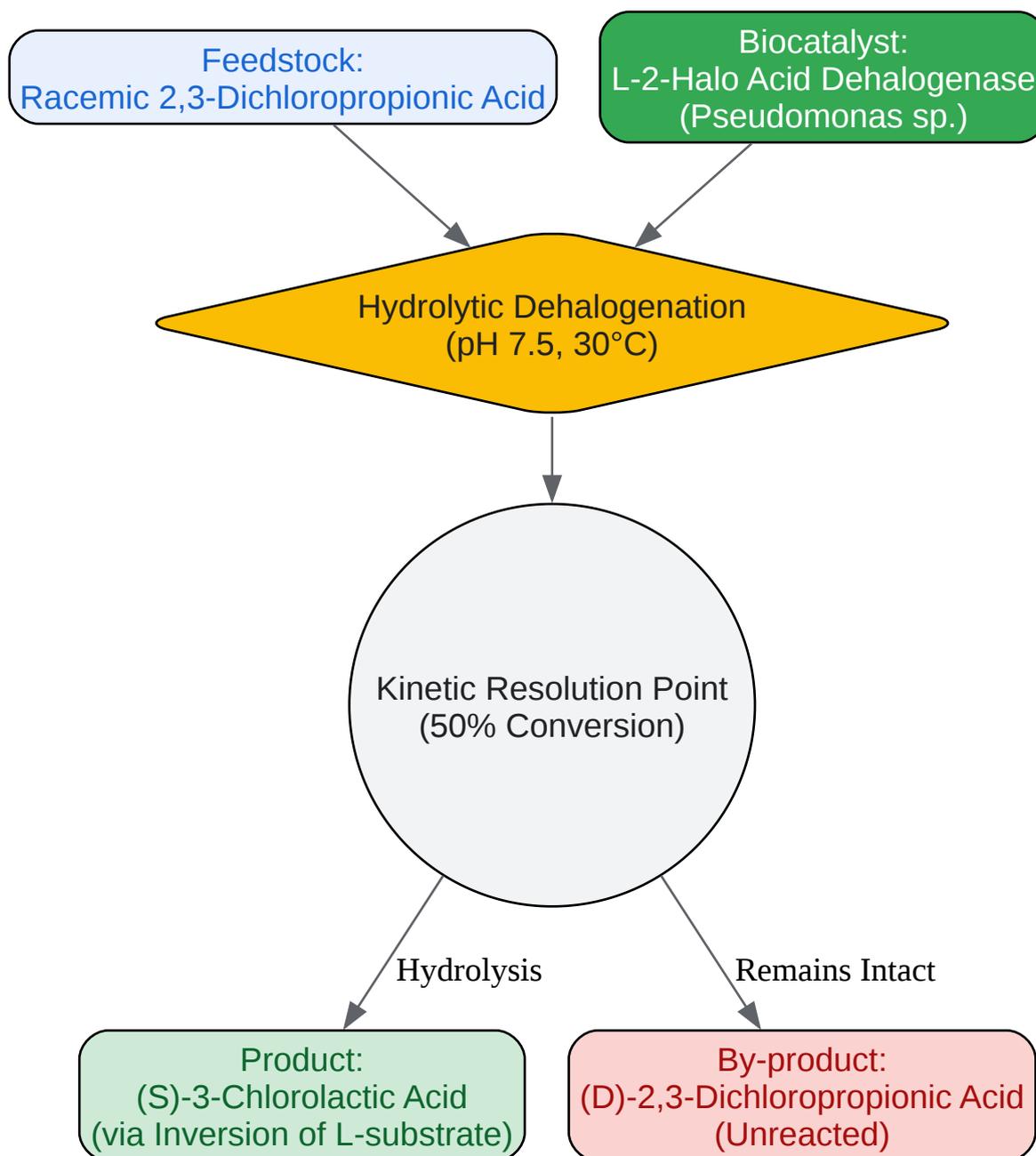
2. Kinetic Resolution Reaction

- Substrate Prep: Dissolve racemic 2,3-dichloropropionic acid (100 mM final conc.) in water. Neutralize to pH 7.5 using 5M NaOH.
- Incubation: Add crude L-DEX extract to the substrate solution. Incubate at 30°C with mild agitation.
- Monitoring: Monitor the consumption of alkali (pH stat titration) or analyze aliquots via HPLC. The reaction should terminate when 50% of the substrate is consumed (theoretical maximum for kinetic resolution).

3. Purification (Downstream Processing)

- Acidification: Acidify the reaction mixture to pH 1.0 using concentrated HCl.
- Extraction: Extract the unreacted (D)-2,3-DCP and the product (S)-3-chlorolactic acid into ethyl acetate (3x volume).
- Separation:
 - The unreacted substrate (D-2,3-DCP) can be separated via fractional crystallization or distillation.

- Alternatively, use anion exchange chromatography (Dowex 1x8) if high purity is required immediately.



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Caption: Enzymatic kinetic resolution workflow. The L-DEX enzyme selectively converts the L-isomer of the feedstock into the desired (S)-product via stereochemical inversion, leaving the D-feedstock unreacted.

Part 4: Synthetic Utility & Applications[5]

(S)-3-Chlorolactic acid is rarely the end product; it is a transient scaffold used to generate chiral epoxides.

Synthesis of (S)-Glycidic Acid

Treatment of (S)-3-chlorolactic acid with a base (e.g., NaOH) induces intramolecular nucleophilic substitution (Williamson ether synthesis type). The C2 alkoxide attacks the C3 carbon, displacing the chloride.

- Stereochemistry: Retention of configuration at C2 (since the C2-O bond is not broken).
- Result: (S)-Glycidic acid (or its salt).

Synthesis of (S)-Epichlorohydrin

Reduction of the carboxylic acid moiety of (S)-3-chlorolactic acid followed by ring closure yields (S)-epichlorohydrin, a ubiquitous chiral alkylating agent.

Application Area	Specific Drug/Material	Role of (S)-3-Chlorolactic Acid
Beta-Blockers	Propranolol, Atenolol	Precursor to chiral epoxide side chain.
Metabolic Inhibitors	Carnitine analogs	Chiral backbone synthesis.
Materials Science	Ferroelectric Liquid Crystals	Dopant for chiral smectic phases.

Part 5: Analytical Validation

Trustworthy data requires rigorous validation of enantiomeric excess (ee).

HPLC Method (Chiral Ligand Exchange)

- Column: Chiralpak MA(+) or chemically equivalent ligand-exchange column (coated with D-penicillamine).

- Mobile Phase: 2 mM CuSO₄ in water.
- Detection: UV at 254 nm.
- Elution Order: typically (R)-isomer elutes before (S)-isomer (must be empirically verified with standards).

Optical Rotation[6]

- Specific Rotation:

(c=1, H₂O) for the (S)-isomer.

- Note: The rotation is low, making HPLC the preferred method for determining enantiomeric purity.

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